1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea
Overview
Description
1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is an organic compound with a complex structure It is characterized by the presence of a urea group, which is a functional group consisting of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]
In this case, the specific reactants would be chosen to introduce the butan-2-yl and propan-2-yl groups into the final product. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale production. This might include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in substitution reactions, where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its urea group.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with a butyl group instead of a butan-2-yl group.
1-Butan-2-yl-3-{1-[4-(methyl)phenyl]ethyl}urea: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-butan-2-yl-3-[1-(4-propan-2-ylphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-6-12(4)17-16(19)18-13(5)15-9-7-14(8-10-15)11(2)3/h7-13H,6H2,1-5H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGYYWWRCDYVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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